molecular formula C11H13NO3 B8502955 2-(2-formylpyridin-3-yl)propan-2-yl acetate

2-(2-formylpyridin-3-yl)propan-2-yl acetate

Cat. No.: B8502955
M. Wt: 207.23 g/mol
InChI Key: BBLOTZVYVMCTDM-UHFFFAOYSA-N
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Description

2-(2-formylpyridin-3-yl)propan-2-yl acetate is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a formyl group at the 2-position and an acetate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formylpyridin-3-yl)propan-2-yl acetate typically involves the reaction of 2-formylpyridine with isopropenyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-formylpyridin-3-yl)propan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-carboxypyridin-3-yl)propan-2-yl acetate.

    Reduction: 2-(2-hydroxymethylpyridin-3-yl)propan-2-yl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-formylpyridin-3-yl)propan-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-formylpyridin-3-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-formylpyridin-3-yl)propan-2-yl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    2-(2-carboxypyridin-3-yl)propan-2-yl acetate: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

2-(2-formylpyridin-3-yl)propan-2-yl acetate is unique due to the presence of both a formyl and an acetate group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2-formylpyridin-3-yl)propan-2-yl acetate

InChI

InChI=1S/C11H13NO3/c1-8(14)15-11(2,3)9-5-4-6-12-10(9)7-13/h4-7H,1-3H3

InChI Key

BBLOTZVYVMCTDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C1=C(N=CC=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Selenium dioxide (1.44 g, 13.0 mmol) was added to a solution of acetic acid 1-methyl-1-(2-methyl-pyridin-3-yl)-ethyl ester (1.25 g, 6.48 mmol) dissolved in a mixture of water (2.5 mL) and 1,4-dioxane (25 mL). The resulting mixture was stirred at 100° C. for 60 hours. The solvent was removed under reduced pressure and the brown oil was quenched with saturated NaHCO3 (30 mL) and extracted with CH2Cl2 (5×50 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated in vacuo to afford a brown oil. Purification via column chromatography on silica gel (hexanes:EtOAc, 1:1, v/v) afforded acetic acid 1-(2-formyl-pyridin-3-yl)-1-methyl-ethyl ester as a yellow oil (0.62 g, 46%). 1H NMR (CDCl3) δ 1.91 (s, 6H), 2.03 (s, 3H), 7.48 (dd, 1H, J=9.0, 6.0 Hz), 7.83 (dd, 1H, J=9.0, 3.0 Hz), 8.69 (dd, 1H, J=6.0, 3.0 Hz), 10.49 (s, 1H).
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
acetic acid 1-methyl-1-(2-methyl-pyridin-3-yl)-ethyl ester
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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